molecular formula C30H27NO6 B11086882 Dibenzyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dibenzyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11086882
M. Wt: 497.5 g/mol
InChI Key: RGUUPAOEBZHNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBENZYL 4-(1,3-BENZODIOXOL-5-YL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound that features a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL 4-(1,3-BENZODIOXOL-5-YL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate product . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

DIBENZYL 4-(1,3-BENZODIOXOL-5-YL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

DIBENZYL 4-(1,3-BENZODIOXOL-5-YL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIBENZYL 4-(1,3-BENZODIOXOL-5-YL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIBENZYL 4-(1,3-BENZODIOXOL-5-YL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific structure, which combines the benzodioxole moiety with a pyridine ring and dibenzyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

dibenzyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H27NO6/c1-19-26(29(32)34-16-21-9-5-3-6-10-21)28(23-13-14-24-25(15-23)37-18-36-24)27(20(2)31-19)30(33)35-17-22-11-7-4-8-12-22/h3-15,28,31H,16-18H2,1-2H3

InChI Key

RGUUPAOEBZHNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.